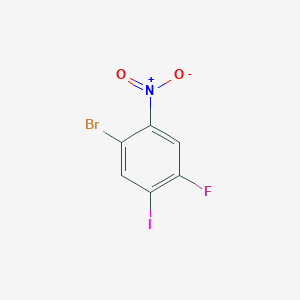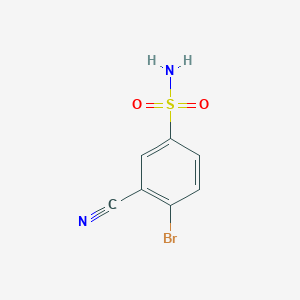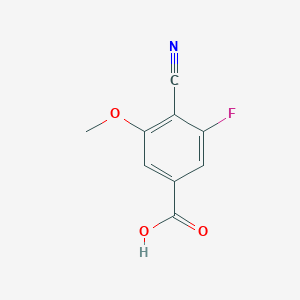
2,5-脱氧-1-O-三苯甲基-D-甘露醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is a chemical compound with the molecular formula C25H26O5 . It is also known by its synonyms 2,5-Anhydro-1-O-trityl-D-mannitol and (2R,3S,4S,5R)-2-(hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol .
Synthesis Analysis
The synthesis of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol can be achieved from Triphenylmethyl Chloride and 2,5-Anhydro-D-mannitol .Molecular Structure Analysis
The molecular structure of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol consists of a five-membered ring with two hydroxyl groups and a hydroxymethyl group attached to it. Additionally, a triphenylmethyl group is attached to the ring via an oxygen atom .Physical and Chemical Properties Analysis
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol has a molecular weight of 406.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 .科学研究应用
抗衰老研究
2,5-脱氧-D-甘露醇已被确定为一种新型抗衰老化合物。它通过延缓衰老过程和预防与年龄相关的疾病来延长细胞寿命。 这种化合物是通过高通量筛选方法发现的,该方法测量了酵母细胞的寿命,酵母细胞是人类有丝分裂后细胞衰老的模型系统 .
癌症代谢
该化合物已被研究用于其在癌症代谢中的作用,特别是在乳腺癌细胞中。它用于探索对 GLUT5 转运蛋白的选择性结合,GLUT5 转运蛋白是癌细胞中主要的果糖转运蛋白。 GLUT5 mRNA 在人类乳腺癌中升高,使 2,5-脱氧-D-甘露醇成为早期检测的潜在生物标志物 .
肝细胞能量调节
在肝细胞中,2,5-脱氧-D-甘露醇会改变细胞膜电位并消耗 ATP 水平。 这种作用对于理解肝细胞中的能量调节具有重要意义,并可能导致针对肝脏疾病的新治疗策略 .
药物应用
作为一种关键的过渡化合物,2,5-脱氧-1-O-三苯甲基-D-甘露醇在制药领域用于对抗各种形式的癌症,包括乳腺癌、结肠癌、淋巴瘤和白血病。 它作为癌症治疗剂中的一种有效成分的应用突出了其在医学研究中的重要性 .
分子动力学和药物设计
该化合物的结构被用于分子动力学模拟,以深入了解己糖-GLUT 相互作用。 这有助于设计能够选择性靶向特定 GLUT 转运蛋白的药物,这对于开发治疗代谢性疾病的药物至关重要 .
延缓衰老干预措施
2,5-脱氧-D-甘露醇建议单独使用或与其他抗衰老干预措施联合使用。 其延缓衰老的潜力使其成为旨在普遍延缓衰老过程的疗法的候选药物 .
癌细胞中的能量代谢
能量代谢的失调和变化是癌细胞的重要生物标志物。 2,5-脱氧-D-甘露醇用于研究 GLUT 转运蛋白介导的己糖摄取,为癌症检测和治疗提供了另一种策略 .
膜电位研究
该化合物改变肝细胞膜电位的能力对于与细胞生物能学相关的研究具有重要意义。 这可以更好地了解细胞代谢以及靶向代谢性疾病药物的开发 .
作用机制
Target of Action
The primary target of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is the metabolic processes of gluconeogenesis and glycogenolysis in the liver . These processes are crucial for maintaining glucose homeostasis in the body.
Mode of Action
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol acts as an antimetabolic fructose analogue . This decrease in ATP signals eating behavior in rats through a vagal nerve mechanism .
Biochemical Pathways
The compound affects the biochemical pathways of gluconeogenesis and glycogenolysis . By inhibiting these pathways, it disrupts the normal production of glucose in the liver, leading to a decrease in ATP levels . This decrease in ATP triggers a signal for eating behavior in rats .
Pharmacokinetics
Its adme properties would likely be influenced by its molecular structure and weight
Result of Action
The primary result of the action of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is an increase in food intake in rats . This is due to the compound’s ability to decrease ATP levels in the liver, which signals eating behavior .
生化分析
Biochemical Properties
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions due to the presence of the triphenylmethyl group. This compound is known to interact with enzymes involved in carbohydrate metabolism, potentially inhibiting or modifying their activity .
Cellular Effects
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol has been observed to influence various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may inhibit certain enzymes involved in glycolysis, leading to changes in cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as hexokinase and phosphofructokinase, affecting the levels of metabolites and the overall metabolic flux. This compound may also influence the activity of coenzymes and other metabolic regulators .
Transport and Distribution
Within cells and tissues, 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its transport across cell membranes .
Subcellular Localization
The subcellular localization of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is influenced by targeting signals and post-translational modifications. This compound may be directed to specific organelles such as the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular function. The localization of this compound can impact its activity and function within the cell .
属性
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c26-16-21-23(27)24(28)22(30-21)17-29-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-24,26-28H,16-17H2/t21-,22-,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMBPTJJSYKEAD-MOUTVQLLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](O4)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
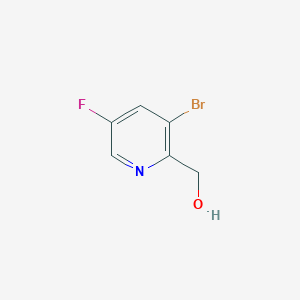
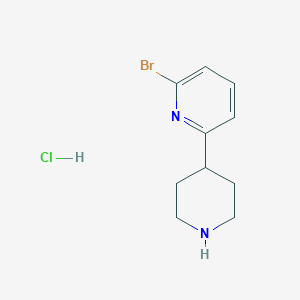
![5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate](/img/structure/B1381745.png)
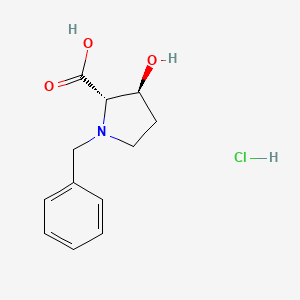
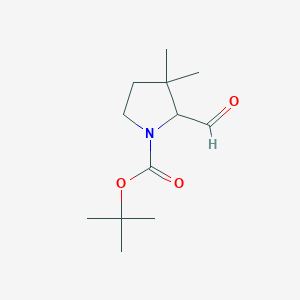
![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)
![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)
![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)
